
4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde: is a chemical compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with bromine and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde typically involves the bromination of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzoic acid.
Reduction: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the pyrazole ring is particularly significant as it is a common pharmacophore in many biologically active molecules.
Medicine: While specific medicinal applications of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde are not well-documented, its derivatives could be investigated for drug development. The compound’s structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it a versatile building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde would depend on its specific application and the biological target it interacts with. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The bromine atoms may enhance the compound’s binding affinity or reactivity, contributing to its overall effect.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- 4-Bromo-1-(4-chlorophenyl)pyrazole
- 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Comparison: 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of two bromine atoms and a pyrazole ring attached to a benzaldehyde core. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For instance, the additional bromine atom may enhance the compound’s electrophilicity, making it more reactive in substitution reactions.
Eigenschaften
Molekularformel |
C10H6Br2N2O |
|---|---|
Molekulargewicht |
329.97 g/mol |
IUPAC-Name |
4-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI-Schlüssel |
KIKOOHCQEHJFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N2C=C(C=N2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)
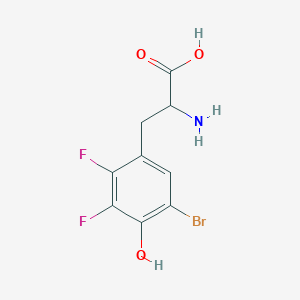
amine](/img/structure/B13300097.png)
![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)
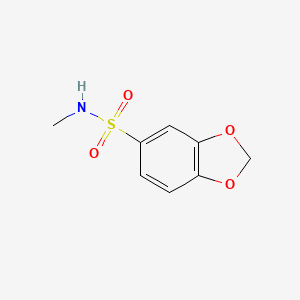
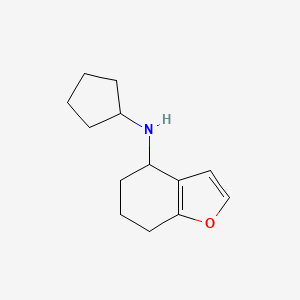
![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
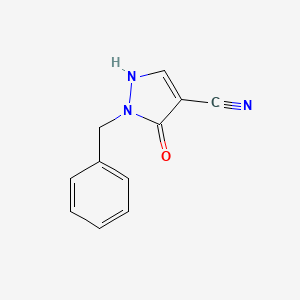

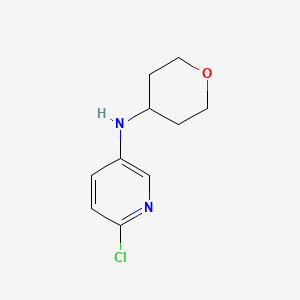
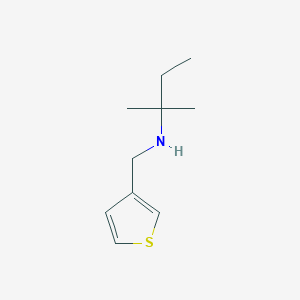
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
